B1191757 FF-10501

FF-10501

カタログ番号 B1191757
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FF-1050 is an IMPDH Inhibitor. FF-10501 Possesses Activating Effects on Myeloid Differentiation As Well As Anti-Proliferation. FF-10501 inhibited the proliferation of 9 cell-lines of hematological malignancy, including K562, HL-60 and MOLM-13. FF-10501 could ameliorate myelosuppression during MDS treatment by maintaining myelopoiesis, and the low-dose therapy for low-risk MDS patients might be effective for the improving refractory anemia.

科学的研究の応用

1. Mechanism of Action in Hematological Malignancies

FF-10501, a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), has been found to induce cell death in various hematological malignant cells. Studies have shown that it suppresses the growth of these cells in a dose-dependent manner. Intriguingly, FF-10501 induces both apoptotic and necrotic cell death. Apoptotic death is mediated by caspase-8 activation, followed by the activation of the mitochondrial pathway, while necrotic cell death occurs via endoplasmic reticulum stress. This dual mode of action suggests FF-10501’s potential as a therapeutic agent in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) (Matsumoto et al., 2019).

2. Effectiveness Against Resistant Leukemia Cell Lines

FF-10501 has shown significant preclinical activity against various hypomethylating agent (HMA)-sensitive and -resistant acute myelogenous leukemia (AML) cell lines. It induces apoptosis and affects cell cycle status in these cells. Moreover, FF-10501 maintains its cell growth-inhibitory activities even in azacitidine-resistant cell lines, indicating its potential as an alternative therapeutic treatment for leukemia patients with acquired resistance to azacitidine (Yang et al., 2017); (Murase et al., 2016).

3. Clinical Trial Results

Clinical trials of FF-10501 have been conducted to evaluate its safety, pharmacokinetics, pharmacodynamics, and efficacy in patients with relapsed/refractory AML and HMA-resistant MDS. The trials have identified a recommended Phase 2 dose and have observed partial responses in some patients, demonstrating FF-10501’s potential efficacy in these heavily pre-treated populations (Garcia-Manero et al., 2018).

4. Promoting Erythropoiesis in Myelodysplastic Syndromes

FF-10501 has also been studied for its effects on erythropoiesis in human hematopoietic cells. It promotes differentiation of chronic myeloid leukemia cells to an erythroid lineage and may ameliorate anemia in MDS patients. These effects are mediated by reactive oxygen species (ROS) accumulation and MAPK signaling pathway activation (Ichii et al., 2018).

特性

外観

Solid powder

同義語

FF-10501;  FF 10501;  FF10501.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。